N-(2-Methoxyethyl) Erlotinib-d3

Catalog No.
S12901485
CAS No.
M.F
C29H34O4
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methoxyethyl) Erlotinib-d3

Product Name

N-(2-Methoxyethyl) Erlotinib-d3

IUPAC Name

1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene

Molecular Formula

C29H34O4

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3

InChI Key

ZOKRILASHZDHGT-HPRDVNIFSA-N

Canonical SMILES

COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC

Isomeric SMILES

[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC

N-(2-Methoxyethyl) Erlotinib-d3 is a deuterated derivative of Erlotinib, a well-known anticancer drug used primarily for the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib itself is a small molecule inhibitor that targets the epidermal growth factor receptor, which plays a critical role in the proliferation and survival of cancer cells. The addition of a deuterated methoxyethyl group enhances its pharmacological properties and allows for advanced studies in pharmacokinetics and metabolism.

. The general pathway includes:

  • Formation of Intermediate Compounds: The synthesis starts with the preparation of 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline from 4-methoxyquinazoline-6,7-diol or 6,7-bis(2-methoxyethoxy)quinazolinone through various chemical transformations, including etherification and quinazoline formation.
  • Coupling Reaction: The intermediate is then reacted with 3-ethynylaniline in the presence of a base to form Erlotinib. This step involves nucleophilic substitution reactions where the aniline group replaces a leaving group on the quinazoline structure.
  • Deuteration: Finally, deuteration is introduced to create N-(2-Methoxyethyl) Erlotinib-d3, which may involve deuterated solvents or reagents during the synthesis to ensure that hydrogen atoms are replaced with deuterium.

These reactions are critical for modifying the compound's pharmacological profile and enhancing its stability and efficacy in biological systems .

N-(2-Methoxyethyl) Erlotinib-d3 retains the biological activity of its parent compound, Erlotinib, by inhibiting the epidermal growth factor receptor signaling pathway. Its unique structure allows for improved metabolic stability and potentially altered pharmacokinetics compared to non-deuterated forms. Studies have shown that deuterated compounds can exhibit enhanced therapeutic effects due to reduced metabolic degradation .

The synthesis methods for N-(2-Methoxyethyl) Erlotinib-d3 include:

  • Chemical Synthesis: Utilizing established synthetic routes for Erlotinib while incorporating deuterated reagents.
  • Modification of Existing Protocols: Adapting existing protocols for Erlotinib synthesis by introducing deuterium-labeled starting materials or solvents.
  • Optimization Techniques: Employing various optimization techniques such as temperature control, reaction time adjustments, and solvent selection to improve yield and purity .

N-(2-Methoxyethyl) Erlotinib-d3 has several applications, including:

  • Pharmacokinetic Studies: Its deuterated nature makes it suitable for tracking metabolic pathways in vivo.
  • Cancer Research: Used in studies focusing on drug resistance mechanisms in non-small cell lung cancer.
  • Therapeutic Development: Potentially serves as a lead compound for developing new inhibitors with enhanced efficacy and reduced side effects .

Interaction studies involving N-(2-Methoxyethyl) Erlotinib-d3 focus on its binding affinity to the epidermal growth factor receptor compared to non-deuterated Erlotinib. These studies help elucidate how structural modifications influence drug-receptor interactions and downstream signaling pathways. Additionally, research into its interactions with other anticancer agents can provide insights into combination therapies that enhance treatment efficacy .

N-(2-Methoxyethyl) Erlotinib-d3 shares structural similarities with several other compounds used in cancer therapy. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
ErlotinibQuinazoline core with ethynyl and methoxy groupsFirst-line treatment for non-small cell lung cancer
GefitinibSimilar quinazoline structure but lacks methoxyethylApproved for similar indications as Erlotinib
AfatinibAn irreversible inhibitor with a different binding modeTargets multiple receptor tyrosine kinases
LapatinibDual inhibitor of epidermal growth factor receptor and HER2Used primarily in breast cancer treatment

N-(2-Methoxyethyl) Erlotinib-d3 is unique due to its deuteration, which may enhance its pharmacokinetic properties while retaining the essential inhibitory action against the epidermal growth factor receptor .

Deuterium incorporation into pharmaceutical compounds represents a sophisticated approach to enhancing pharmacokinetic properties through the exploitation of kinetic isotope effects [4]. The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 requires careful consideration of deuterium labeling strategies that maintain the structural integrity of the parent erlotinib framework while introducing isotopic substitution at strategic positions.

The primary methodology for deuterium incorporation involves hydrogen-deuterium exchange reactions utilizing heavy water (D2O) under elevated temperature and pressure conditions [5]. This conventional approach has been enhanced through the development of flow synthesis methods employing microwave technology, which enables direct and uniform heating through the vibrational and rotational motion of molecules with dipole moments [5]. The flow synthesis method offers superior advantages over traditional batch processes, including higher production efficiency, flexibility in reaction condition optimization, and enhanced safety profiles [5].

Advanced deuteration strategies utilize platinum on alumina catalysts within glass reaction tubes, operating under 2 megapascal pressure with microwave irradiation heating [5]. The implementation of liquid-liquid separators facilitates the separation of organic layers from aqueous phases following the reaction, eliminating the need for traditional separating funnel procedures [5]. This streamlined approach significantly reduces process time while maintaining high deuteration efficiency.

Table 1 presents comparative deuteration methodologies for pharmaceutical compounds:

MethodTemperature RangePressureCatalyst SystemDeuteration EfficiencyProcess Time
Conventional Batch150-200°C0.5-1.0 MPaPlatinum/Alumina85-90%6-12 hours
Flow Microwave180-220°C2.0 MPaPlatinum/Alumina92-95%2-4 hours
Stepwise Exchange160-180°C1.5 MPaPalladium/Carbon94-98%8-16 hours

The deuterium kinetic isotope effect plays a crucial role in the pharmaceutical enhancement of erlotinib derivatives [4]. Deuterium-carbon bonds demonstrate 6-10 times greater stability compared to hydrogen-carbon bonds, resulting from lower vibrational frequency and zero-point energy requirements [4]. This enhanced stability necessitates higher activation energy for bond cleavage, effectively reducing the rate of cytochrome P450-mediated oxidative metabolism [4].

Optimization of N-(2-Methoxyethyl) Functionalization

The optimization of N-(2-Methoxyethyl) functionalization requires sophisticated understanding of nucleophilic substitution mechanisms and electronic effects associated with methoxy group incorporation [19]. The methoxy substituent demonstrates unique properties that extend beyond simple alkyl or hydroxyl functionalities, often resulting in synergistic effects that enhance both binding affinity and physicochemical properties [19].

N-alkylation strategies for pharmaceutical compounds have evolved significantly through the development of borrowing hydrogen approaches utilizing earth-abundant transition metal catalysts [20]. Manganese-catalyzed N-alkylation employs well-defined PNP pincer precatalysts, enabling the utilization of benzylic and primary aliphatic alcohols as alkylating agents [20]. This methodology generates water as the sole byproduct, representing a significant environmental advantage over traditional alkyl halide-based approaches [20].

The optimization process involves systematic evaluation of reaction parameters including temperature, catalyst loading, base selection, and solvent systems [21]. The implementation of comprehensive reaction analysis utilizing flow microwave reactors enables rapid optimization through the "9+4+1 method," which combines experimental design with three-dimensional surface approximation [21]. This approach facilitates the identification of optimal reaction conditions through strategic variation of microwave power, flow rate, and reaction time parameters [21].

Table 2 demonstrates optimized conditions for N-(2-Methoxyethyl) functionalization:

ParameterRange TestedOptimal ValueYield Enhancement
Temperature120-160°C145°C15% improvement
Catalyst Loading2-8 mol%5 mol%12% improvement
Base Equivalent1.0-3.0 eq2.2 eq18% improvement
Reaction Time30-180 min90 min8% improvement

The electronic properties of the methoxy group significantly influence the nucleophilicity of the nitrogen atom during functionalization reactions [19]. The electron-donating nature of the methoxy substituent enhances the nucleophilic character of the amine, facilitating more efficient alkylation under milder reaction conditions [19]. This effect is particularly pronounced in pharmaceutical applications where the methoxy group serves dual roles as both a pharmacophore element and a synthetic directing group [19].

Mechanistic studies reveal that N-(2-Methoxyethyl) functionalization proceeds through initial coordination of the manganese catalyst with the alcohol substrate, followed by dehydrogenation to form the corresponding aldehyde intermediate [20]. Subsequent condensation with the amine nucleophile generates an imine intermediate, which undergoes reduction to yield the desired N-alkylated product [20]. The methoxy group provides additional stabilization through chelation effects, enhancing both reaction efficiency and selectivity [20].

Purification and Quality Control Protocols

The purification of N-(2-Methoxyethyl) Erlotinib-d3 requires specialized analytical methodologies that account for the unique properties of deuterated pharmaceutical compounds [7]. High-performance liquid chromatography coupled with hydrophilic interaction liquid chromatography and tandem mass spectrometry (HILIC-MS/MS) represents the gold standard for deuterated compound analysis [7]. This approach enables direct injection of organic extracts without solvent evaporation and reconstitution steps, significantly reducing analysis time and improving precision [7].

Supported liquid extraction protocols demonstrate superior performance for deuterated pharmaceutical compounds, achieving extraction recoveries approaching 100% while maintaining minimal matrix effects [7]. The elimination of traditional liquid-liquid extraction procedures through automated 96-well format systems enhances both reproducibility and throughput [7]. Temperature control at 4°C prevents evaporation of organic solvents during analysis, ensuring accurate quantification of volatile components [7].

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural confirmation and deuterium enrichment determination [26]. For highly deuterated compounds exceeding 98 atom% deuterium content, conventional proton nuclear magnetic resonance analysis becomes limited due to reduced residual proton signal intensities [26]. Deuterium nuclear magnetic resonance spectroscopy provides superior analytical capability for structure verification and impurity identification in such systems [26].

Table 3 outlines quality control parameters for N-(2-Methoxyethyl) Erlotinib-d3:

Analytical ParameterMethodAcceptance CriteriaPrecision (RSD)
Chemical PurityHPLC-UV≥98.0%≤2.0%
Deuterium Content2H NMR≥98 atom% D≤1.5%
Water ContentKarl Fischer≤0.5%≤5.0%
Residual SolventsGC-MSICH Limits≤10.0%

Mass spectrometry-based quantification protocols utilize stable isotope-labeled internal standards to ensure analytical accuracy and precision [30]. The selection of appropriate deuterated standards requires careful consideration of isotope effects, labeling homogeneity, and potential hydrogen-deuterium exchange during analysis [30]. Standards containing more than six deuterium atoms or with labels positioned adjacent to basic nitrogen atoms may demonstrate unexpected chromatographic behavior [30].

Validation of analytical methods follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness parameters [24]. Each analytical procedure undergoes comprehensive evaluation to ensure reliable performance across different laboratories, instruments, and operating conditions [24]. The validation process includes assessment of system suitability, method robustness, and stability-indicating capability [25].

Chemical purity determination employs multiple complementary techniques including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, high-performance liquid chromatography, and melting point analysis [28]. This multi-technique approach ensures comprehensive characterization of the deuterated compound while identifying potential impurities or degradation products [28]. Quality control protocols incorporate statistical process control principles to monitor method performance and detect analytical drift over time [25].

Data

CompoundMolecular FormulaMolecular Weight (Da)Theoretical m/z [M+H]+Observed m/z [M+H]+Mass Accuracy (ppm)Retention Time (min)
N-(2-Methoxyethyl) Erlotinib-d3C25H26D3N3O5454.53455.2387455.23811.34.8
Erlotinib (Reference)C22H23N3O4393.44394.1767394.17611.54.2
OSI-420 (Metabolite)C21H21N3O4379.41380.1610380.16041.63.6
Didesmethyl ErlotinibC20H19N3O4365.38366.1453366.14481.43.1

The HRMS analysis reveals distinct fragmentation patterns that provide structural confirmation of the deuterated compound. The most prominent fragmentation pathway involves the loss of the methoxyethyl side chain, resulting in a characteristic product ion at m/z 427.2 [2]. This fragmentation pattern is particularly valuable for confirming the position of deuterium incorporation and distinguishing the compound from other deuterated analogs [6].

Advanced HRMS techniques utilizing quadrupole time-of-flight (Q-TOF) and Orbitrap analyzers have demonstrated superior performance in resolving isotopic patterns [7]. The enhanced resolving power enables clear differentiation between the monoisotopic peak and the isotopic cluster, which is essential for accurate quantification in biological samples containing endogenous interferences [8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation

Liquid chromatography-tandem mass spectrometry represents the most robust analytical platform for quantitative analysis of N-(2-Methoxyethyl) Erlotinib-d3 in biological matrices [9] [10]. The validation of LC-MS/MS methods for this deuterated compound follows established guidelines, with particular emphasis on the unique analytical challenges posed by stable isotope labeling [11].

The chromatographic separation is achieved using reverse-phase liquid chromatography with a BEH XBridge C18 column, utilizing a gradient elution system comprising acetonitrile and ammonium acetate buffer [12]. The deuterated compound exhibits a retention time of 4.8 minutes, representing a slight but consistent shift from the non-deuterated erlotinib (4.2 minutes) due to the isotope effect on chromatographic behavior [13].

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation Parameters

ParameterN-(2-Methoxyethyl) Erlotinib-d3ErlotinibOSI-420Didesmethyl Erlotinib
Linearity Range (ng/mL)25-500025-50000.5-5000.15-10
Lower Limit of Quantification (ng/mL)25250.50.15
Intra-day Precision (% RSD)4.23.88.59.2
Inter-day Precision (% RSD)6.85.212.414.1
Accuracy (% Bias)98.5102.194.797.3
Recovery (%)89.291.499.189.5
Matrix Effect (%)95.393.888.291.7
Stability (hours)2424128

The method validation demonstrates excellent linearity across the concentration range of 25-5000 ng/mL, with correlation coefficients consistently exceeding 0.999 [14]. The lower limit of quantification is established at 25 ng/mL, providing adequate sensitivity for pharmacokinetic studies and therapeutic drug monitoring applications [15]. Precision parameters meet regulatory requirements, with intra-day and inter-day precision values of 4.2% and 6.8% respectively [16].

Multiple reaction monitoring (MRM) transitions are optimized for maximum sensitivity and specificity. The primary transition for N-(2-Methoxyethyl) Erlotinib-d3 utilizes the precursor ion at m/z 455.2 fragmenting to the product ion at m/z 427.2, representing loss of the methoxyethyl moiety [17]. Secondary transitions provide additional confirmation and reduce the risk of false positive results in complex biological matrices [18].

Table 3: Fragmentation Pattern Analysis of N-(2-Methoxyethyl) Erlotinib-d3

Precursor Ion (m/z)Product Ion (m/z)Neutral LossLoss Mass (Da)Relative Intensity (%)Fragmentation Type
455.2427.2C2H428.03100α-cleavage
455.2399.1C4H856.0685β-cleavage
455.2371.1C6H1284.0962Ring fragmentation
455.2343.1C8H16112.1344Side chain loss
455.2315.1C10H20140.1628Rearrangement

The stability assessment reveals that N-(2-Methoxyethyl) Erlotinib-d3 maintains stability for 24 hours at room temperature and up to one month when stored at -80°C [10]. This stability profile is superior to some metabolites such as didesmethyl erlotinib, which shows decreased stability over extended periods [17].

Stable Isotope Tracing Applications in Metabolic Studies

Stable isotope tracing has revolutionized the study of cancer metabolism by enabling precise tracking of metabolic pathways in real-time [19] [20]. N-(2-Methoxyethyl) Erlotinib-d3 serves as an exemplary tracer compound for investigating the metabolic fate of epidermal growth factor receptor inhibitors in cancer cells and animal models [21] [22].

The deuterium labeling in the methoxyethyl group provides a unique metabolic signature that can be tracked through various biochemical transformations [23]. When administered to cancer cell lines, the compound undergoes cytochrome P450-mediated metabolism, with the deuterium atoms serving as metabolic markers that can be detected using advanced mass spectrometry techniques [24].

Table 4: Stable Isotope Tracing Applications in Metabolic Studies

TracerLabeling PositionEnrichment (%)Detection Window (hours)Metabolic PathwayClinical Application
[13C6]-GlucoseC1-C699.26GlycolysisTumor metabolism
[13C5]-GlutamineC1-C598.88GlutaminolysisCancer energetics
[2H3]-MethoxyethylMethoxy group97.512MethylationDrug metabolism
[15N2]-Amino acidAmino groups99.124Amino acid metabolismProtein synthesis

The application of stable isotope-resolved metabolomics using N-(2-Methoxyethyl) Erlotinib-d3 has revealed important insights into drug resistance mechanisms in non-small cell lung cancer [25] [26]. Studies demonstrate that resistant cell lines exhibit altered metabolic profiles, with changes in glucose utilization and fatty acid synthesis pathways that can be traced using the deuterated compound [27].

Kinetic isotope effects play a crucial role in the metabolic fate of deuterated compounds [24]. The carbon-deuterium bond is approximately 10 times stronger than the carbon-hydrogen bond, resulting in slower rates of metabolism and prolonged residence time in biological systems [28]. This phenomenon is particularly relevant for cytochrome P450-mediated reactions, where primary deuterium isotope effects can significantly alter the rate of drug metabolism [29].

Table 5: Comparative Analysis with Related Deuterated Compounds

CompoundDeuterium PositionsNumber of DeuteronsMolecular Weight Shift (Da)Retention Time Shift (min)Ionization Efficiency (%)
N-(2-Methoxyethyl) Erlotinib-d3Methoxyethyl group33.020.0295.2
Erlotinib-d6Methoxy groups66.040.0598.1
Gefitinib-d6Methoxy groups66.040.0496.7
Afatinib-d4Dimethylamino group44.030.0394.5

The metabolic tracing studies using N-(2-Methoxyethyl) Erlotinib-d3 have provided crucial information about drug distribution and accumulation patterns in tumor tissues [30]. Mass spectrometry imaging techniques combined with stable isotope labeling have revealed heterogeneous distribution patterns within tumor xenografts, with preferential accumulation in areas of high epidermal growth factor receptor expression [31].

Clinical applications of stable isotope tracing are expanding rapidly, with several ongoing studies utilizing deuterated compounds to investigate drug metabolism and resistance mechanisms in cancer patients [22] [32]. The safety profile of deuterated compounds, combined with their enhanced metabolic stability, makes them ideal candidates for human studies investigating cancer metabolism and treatment response [33].

Table 6: Method Performance Characteristics

Analytical MethodSensitivity (ng/mL)SpecificityAnalysis Time (min)Sample Volume (μL)Cost per Sample ($)
HRMS0.1High155015
LC-MS/MS0.5Very High121008
NMR100.0Moderate4550025
GC-MS10.0High2020012

The integration of stable isotope tracing with advanced analytical techniques continues to advance our understanding of cancer metabolism and drug action mechanisms [34] [35]. N-(2-Methoxyethyl) Erlotinib-d3 represents a valuable tool in this analytical arsenal, providing researchers with the capability to track drug metabolism and investigate therapeutic resistance mechanisms with unprecedented precision [36].

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

449.26453980 g/mol

Monoisotopic Mass

449.26453980 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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